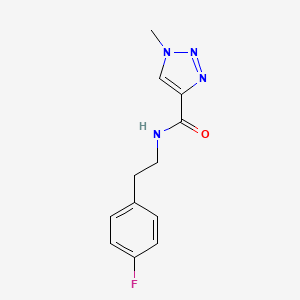

N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenethyl group attached to a triazole ring, which is further substituted with a carboxamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Mecanismo De Acción

Target of Action

Related compounds such as 4-fluorophenethyl alcohol have been shown to interact with lysozyme in enterobacteria phage t4 .

Biochemical Pathways

Related compounds such as unsymmetrical urea derivatives have been reported to play a significant role in a plethora of biological pathways, including neurotransmission and neuromodulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of 4-fluorophenethylamine, which is then reacted with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may be optimized by adjusting parameters such as temperature, solvent choice, and reaction time. Purification of the final product is typically achieved through techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenethyl derivatives.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be achieved through:

- Copper-catalyzed azide-alkyne cycloaddition : This method allows for the formation of triazole rings in a one-pot reaction, which is particularly useful for generating diverse libraries of triazole compounds .

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including this compound, as anticancer agents. The compound has been evaluated against various cancer cell lines, showing promising results:

- Non-small-cell lung cancer (NSCLC) : Initial biological evaluations indicated that some triazole hybrids exhibited significant antitumor activities against NSCLC cell lines .

Table 1: Anticancer Activity of Triazole Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | H460 | TBD | |

| 1-(4-nitrophenyl)-1H-1,2,3-triazole | A549 | 5.0 | |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole | MCF7 | 3.0 |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has shown efficacy against various bacterial strains:

- Escherichia coli : Triazole hybrids have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 0.0063 µmol/mL against this pathogen .

Table 2: Antimicrobial Activity of Triazole Compounds

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-chlorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- N-(4-bromophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- N-(4-methylphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Actividad Biológica

N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown selective cytotoxicity towards various cancer cell lines. In particular:

- Cell Lines Tested : Jurkat (leukemia), CAKI-1 (kidney cancer), LOX IMVI (melanoma), and UO-31 (renal cancer).

- IC50 Values : Some derivatives exhibited IC50 values as low as 0.15 µM against LOX IMVI cells, indicating strong antiproliferative activity comparable to established chemotherapeutics like doxorubicin .

The mechanism by which these triazole derivatives exert their effects often involves:

- Induction of Apoptosis : Morphological changes such as chromatin condensation and DNA fragmentation have been observed in treated cells.

- Mitochondrial Dysfunction : Reduction in mitochondrial membrane potential suggests that these compounds may induce stress responses leading to cell death .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria:

- Tested Strains : Various bacterial strains were evaluated for susceptibility.

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values in the low µg/mL range against specific pathogens .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Target Cell Lines/Organisms | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | Jurkat, CAKI-1, LOX IMVI | 0.15 µM (LOX IMVI) | Apoptosis induction, mitochondrial dysfunction |

| Antimicrobial | Various bacteria | Low µg/mL | Disruption of cellular processes |

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

- Study on Cytotoxicity : A derivative similar to this compound was evaluated for its cytotoxic effects on leukemia cell lines. The results indicated significant antiproliferative activity with minimal toxicity towards normal cells .

- Antimicrobial Evaluation : In another study, a series of triazole compounds were tested against fungal strains with varying results. Some compounds demonstrated promising antifungal activity, although specific data on the target compound remains sparse .

Propiedades

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4O/c1-17-8-11(15-16-17)12(18)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNXRBIJTNFTFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.